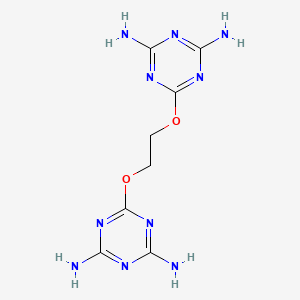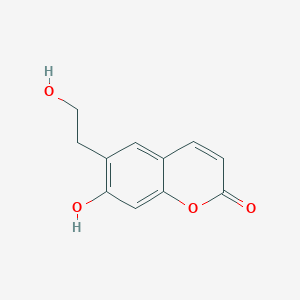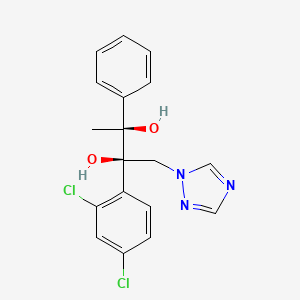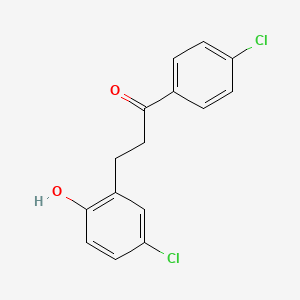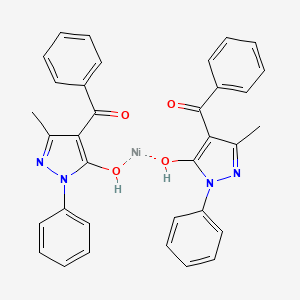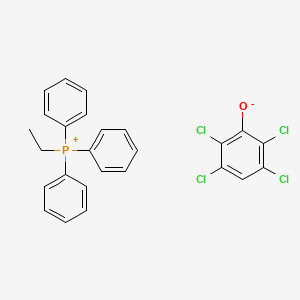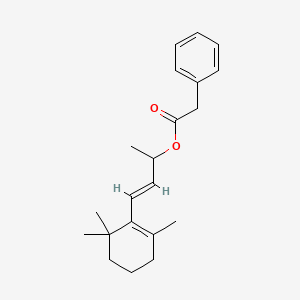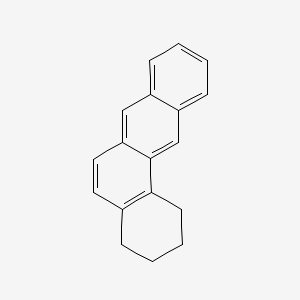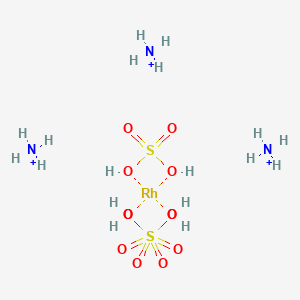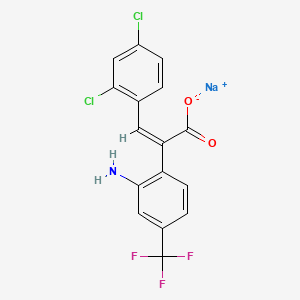
Bis(salicylato-O1,O2)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(salicylato-O1,O2)titanium is an organometallic compound with the molecular formula C14H12O6Ti It is a titanium complex where the titanium atom is coordinated by two salicylate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(salicylato-O1,O2)titanium can be synthesized by reacting titanium tetrachloride (TiCl4) with salicylic acid (H2Sal) in the presence of a base. The reaction typically proceeds as follows:
- Dissolve salicylic acid in a suitable solvent such as ethanol.
- Add a base, such as sodium hydroxide (NaOH), to deprotonate the salicylic acid, forming the salicylate anion.
- Slowly add titanium tetrachloride to the solution while stirring.
- The reaction mixture is then heated under reflux conditions to ensure complete reaction.
- The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(salicylato-O1,O2)titanium undergoes various chemical reactions, including:
Oxidation: The titanium center can be oxidized, altering its oxidation state and potentially leading to different coordination complexes.
Reduction: Reduction reactions can also occur, changing the oxidation state of titanium.
Substitution: Ligand substitution reactions are common, where the salicylate ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ligand exchange can be facilitated by using other carboxylic acids or chelating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state titanium complexes, while substitution reactions can produce a variety of titanium carboxylate complexes.
Scientific Research Applications
Bis(salicylato-O1,O2)titanium has several scientific research applications:
Medicine: Research is ongoing into its use in pharmaceuticals, particularly for its potential anti-inflammatory and analgesic effects.
Industry: It is investigated for use in materials science, including the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of bis(salicylato-O1,O2)titanium involves its interaction with molecular targets through its titanium center and salicylate ligands. The titanium atom can coordinate with various substrates, facilitating catalytic reactions. The salicylate ligands can also participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Bis(benzoato)titanium
- Bis(4-fluorobenzoato)titanium
- Bis(3-thiophenecarboxylato)titanium
Uniqueness
Bis(salicylato-O1,O2)titanium is unique due to its specific coordination environment and the properties imparted by the salicylate ligands.
Properties
CAS No. |
94276-41-2 |
|---|---|
Molecular Formula |
C14H12O6Ti |
Molecular Weight |
324.11 g/mol |
IUPAC Name |
2-hydroxybenzoic acid;titanium |
InChI |
InChI=1S/2C7H6O3.Ti/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10); |
InChI Key |
KQZONXYMRYWKFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


